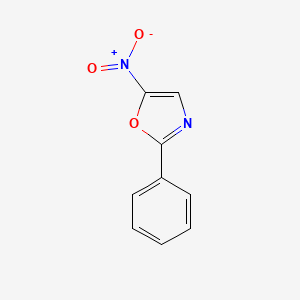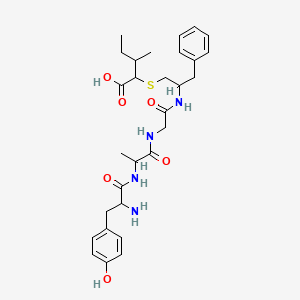
Tagppl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tagppl” is a compound that has recently garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about its chemical structure and properties are still under investigation, it is believed to be a versatile compound with significant implications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Tagppl” involves a series of complex chemical reactions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a nucleophilic substitution reaction under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compound is then subjected to a series of purification steps, including recrystallization and chromatography.
Final Synthesis: The purified intermediate undergoes a final reaction, typically involving a catalyst, to form “this compound”.
Industrial Production Methods
Industrial production of “this compound” involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Large-scale reactors are used to carry out the initial and intermediate reactions.
Continuous Flow Systems: Advanced continuous flow systems are employed to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
“Tagppl” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form.
Reduction: Reducing agents can revert the oxidized form back to “this compound”.
Substitution: “this compound” can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while substitution reactions can produce various substituted compounds.
科学的研究の応用
“Tagppl” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: “this compound” is employed in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of “Tagppl” involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: “this compound” binds to specific proteins and enzymes, modulating their activity.
Pathways: It influences various cellular pathways, including signal transduction and metabolic processes.
特性
CAS番号 |
103834-43-1 |
|---|---|
分子式 |
C29H40N4O6S |
分子量 |
572.7 g/mol |
IUPAC名 |
2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropyl]sulfanyl-3-methylpentanoic acid |
InChI |
InChI=1S/C29H40N4O6S/c1-4-18(2)26(29(38)39)40-17-22(14-20-8-6-5-7-9-20)33-25(35)16-31-27(36)19(3)32-28(37)24(30)15-21-10-12-23(34)13-11-21/h5-13,18-19,22,24,26,34H,4,14-17,30H2,1-3H3,(H,31,36)(H,32,37)(H,33,35)(H,38,39) |
InChIキー |
GAYVPMGAQJNPNJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)SCC(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


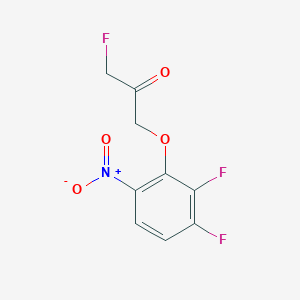
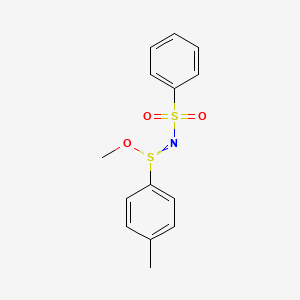
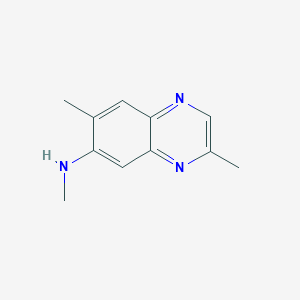
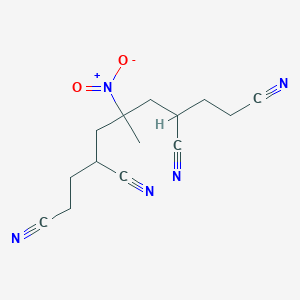
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
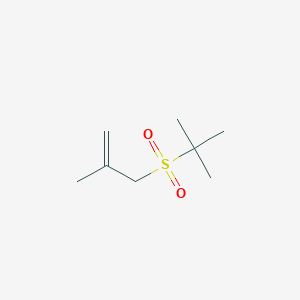
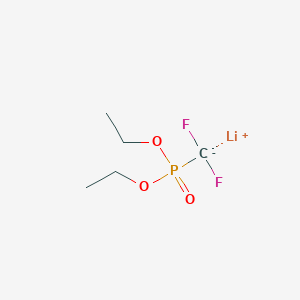
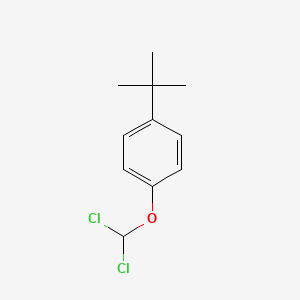
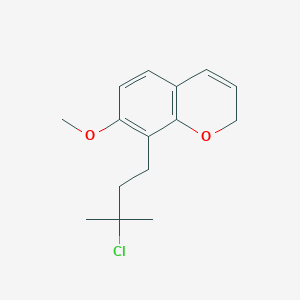
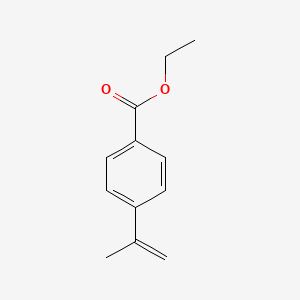
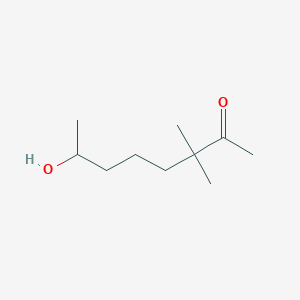
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
